(E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one
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Description
(E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Investigation and Tautomerism
Research has focused on the synthesis and spectroscopic investigation of arylazo derivatives of thiazolidin-4-one, which includes compounds like (E)-5-(2-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one. A study by Chizhevskaya, Zavadskaya, and Khovratovich (1969) revealed that derivatives like 5-(p-nitrophenylazo)thiazolidin-4-one exist predominantly in the azo tautomeric form, while others display a mix of azo and hydrazone tautomers, highlighting the compound's versatile chemical behavior and potential for diverse applications in material science and molecular chemistry Chizhevskaya, I. I., Zavadskaya, M. I., & Khovratovich, N. N. (1969). Chemistry of Heterocyclic Compounds.
Anticancer Activity
A significant area of research involves evaluating the anticancer potential of thiazolidin-4-one derivatives. Wu et al. (2006) identified two compounds, including derivatives similar to this compound, which can induce apoptosis selectively in cancer cells without affecting normal cells. This research underscores the potential of thiazolidinone derivatives in developing targeted cancer therapies, particularly for refractory cancers that overexpress P-glycoprotein Wu, S., Guo, W., Teraishi, F., et al. (2006). Medicinal Chemistry.
Structural Analysis and Molecular Design
The synthesis and molecular structure analysis of thiazolidin-4-one derivatives have been a focus to understand their structural characteristics and reactivity. Studies by Benhalima et al. (2011) and others have detailed the synthesis processes and analyzed the crystal structures of these compounds, providing insights into their molecular configurations and potential interactions in biological systems. Such research is crucial for the rational design of thiazolidinone-based drugs with improved efficacy and specificity Benhalima, N., Toubal, K., Chouaih, A., et al. (2011). Journal of Chemical Crystallography.
Properties
IUPAC Name |
5-[(2-nitrophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15-14(10-11-6-4-5-9-13(11)19(21)22)23-16(18-15)17-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUSUYFICBTORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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